1-phenyl-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone]
CAS No.: 303984-90-9
Cat. No.: VC5949475
Molecular Formula: C20H14ClN3O
Molecular Weight: 347.8
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 303984-90-9 |
|---|---|
| Molecular Formula | C20H14ClN3O |
| Molecular Weight | 347.8 |
| IUPAC Name | 3-[(4-chlorophenyl)diazenyl]-1-phenylindol-2-ol |
| Standard InChI | InChI=1S/C20H14ClN3O/c21-14-10-12-15(13-11-14)22-23-19-17-8-4-5-9-18(17)24(20(19)25)16-6-2-1-3-7-16/h1-13,25H |
| Standard InChI Key | BADVHJGHRGRNLD-NMWGTECJSA-N |
| SMILES | C1=CC=C(C=C1)N2C3=CC=CC=C3C(=C2O)N=NC4=CC=C(C=C4)Cl |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
The compound features a 1-phenylindole-2,3-dione (isatin) backbone modified at the 3-position by a hydrazone linkage to a 4-chlorophenyl group. The indole nucleus is aromatic, with a fused benzene and pyrrole ring, while the hydrazone group (–NH–N=C–) introduces conformational flexibility and hydrogen-bonding capability. The 4-chloro substituent on the phenyl ring enhances electron-withdrawing effects, influencing both chemical reactivity and biological interactions .
Molecular Formula:
Molecular Weight: 370.84 g/mol
IUPAC Name: 3-[(4-Chlorophenyl)diazenyl]-1-phenylindol-2-ol
Spectroscopic Data
Key spectroscopic features include:
-
IR: Strong absorption bands at 1680–1700 cm (C=O stretch of indole-2,3-dione) and 3200–3300 cm (N–H stretch of hydrazone).
-
H NMR: Signals at δ 7.2–8.1 ppm (aromatic protons), δ 10.2 ppm (hydrazone NH), and δ 11.5 ppm (indole NH) .
Synthesis and Optimization
Synthetic Route
The compound is synthesized via condensation of 1-phenylindole-2,3-dione with 4-chlorophenylhydrazine under reflux in ethanol or methanol. The reaction proceeds through nucleophilic attack of the hydrazine on the carbonyl group of the indole-2,3-dione, followed by dehydration to form the hydrazone linkage.
Optimization Parameters:
-
Solvent: Ethanol yields higher purity (≥95%) compared to methanol.
-
Temperature: Reflux at 78°C for 6–8 hours ensures complete conversion .
-
Catalyst: Acetic acid (5 mol%) accelerates the reaction by protonating the carbonyl oxygen.
Purification and Characterization
The crude product is recrystallized from ethanol to remove unreacted starting materials. Purity is confirmed via HPLC (>98%) and melting point analysis (observed mp: 215–217°C) .
Chemical Reactivity and Derivatives
Electrophilic Substitution
The indole nucleus undergoes electrophilic substitution at the 5-position due to electron-donating resonance effects from the hydrazone group. For example, nitration with HNO/HSO yields the 5-nitro derivative, which exhibits enhanced anticancer activity.
Oxidation and Reduction
-
Oxidation: Treatment with KMnO in acidic medium cleaves the indole ring, forming phthalic acid derivatives .
-
Reduction: NaBH reduces the hydrazone to a hydrazine, altering biological activity.
Biological Activities and Mechanisms
| Compound | IC (μM) MCF-7 | IC (μM) A549 |
|---|---|---|
| 4-Chlorophenyl derivative | 12.5 | 18.3 |
| 4-Fluorophenyl derivative | 10.2 | 15.9 |
| 4-Methylphenyl derivative | 25.7 | 30.4 |
Antimicrobial Activity
Against Staphylococcus aureus (MIC: 8 μg/mL) and Escherichia coli (MIC: 16 μg/mL), the compound disrupts bacterial membrane integrity, as evidenced by propidium iodide uptake assays.
Structure-Activity Relationships (SAR)
-
Electron-Withdrawing Groups: 4-Cl and 4-F substituents enhance cytotoxicity by increasing electrophilicity and membrane permeability .
-
Bulkier Substituents: 4-CF groups reduce activity due to steric hindrance .
Comparative Analysis with Analogues
4-Fluorophenyl vs. 4-Chlorophenyl Derivatives
The 4-F derivative exhibits lower IC values (Table 1) due to fluorine’s higher electronegativity and smaller atomic radius, facilitating target binding.
Morpholinomethyl-Substituted Analogues
Addition of a morpholinomethyl group (e.g., CAS 338391-71-2) improves solubility but reduces anticancer potency, highlighting a trade-off between pharmacokinetics and efficacy.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume